molecular formula C22H30N2O2S B6501135 N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide CAS No. 955228-61-2

N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No. B6501135
CAS RN: 955228-61-2
M. Wt: 386.6 g/mol
InChI Key: GEYXNSTXEFGJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring would introduce some three-dimensionality to the molecule, and the different functional groups would likely have different electronic and steric effects .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the benzamide moiety could potentially undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the nonpolar rings could increase its solubility in nonpolar solvents .

Mechanism of Action

Target of Action

The primary target of F2392-0702 is the enzyme 3-hydroxyacyl-CoA dehydrogenase type-2 (HADH2) . This enzyme plays a crucial role in mitochondrial fatty acid β-oxidation, which is essential for energy production in cells.

Mode of Action

F2392-0702 interacts with HADH2 by binding to its active site, inhibiting its activity. This inhibition disrupts the normal function of HADH2, leading to a decrease in the breakdown of fatty acids. As a result, there is an accumulation of fatty acid intermediates within the mitochondria .

Biochemical Pathways

The inhibition of HADH2 affects the fatty acid β-oxidation pathway . This pathway is critical for converting fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP. By inhibiting HADH2, F2392-0702 causes a reduction in ATP production, leading to energy deficits in cells that rely heavily on fatty acid metabolism .

Pharmacokinetics

The pharmacokinetics of F2392-0702 involve its absorption, distribution, metabolism, and excretion (ADME):

These properties impact its bioavailability, ensuring that sufficient concentrations reach the target tissues to exert its effects.

Result of Action

At the molecular level, the inhibition of HADH2 by F2392-0702 leads to an accumulation of fatty acid intermediates and a decrease in ATP production. At the cellular level, this results in energy deficits, which can affect cell viability and function, particularly in tissues that depend on fatty acid oxidation for energy .

Action Environment

The efficacy and stability of F2392-0702 can be influenced by various environmental factors:

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-17(2)26-20-9-7-18(8-10-20)22(25)23-15-21(19-11-14-27-16-19)24-12-5-3-4-6-13-24/h7-11,14,16-17,21H,3-6,12-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYXNSTXEFGJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.